Risperidone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R 64 766 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The synthesis begins with the formation of the core structure, which involves the reaction of 6-fluoro-1,2-benzisoxazole with 4-piperidone.
Functional group modifications: The core structure is then modified by introducing various functional groups, such as the ethyl group and the tetrahydropyridopyrimidinone moiety.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of R 64 766 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the core structure and subsequent functional group modifications.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in high purity.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
R 64 766 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Scientific Research Applications
R 64 766 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of serotonin and dopamine receptor interactions.
Biology: The compound is employed in research on neurotransmitter systems and their role in psychiatric disorders.
Medicine: R 64 766 hydrochloride is extensively studied for its therapeutic effects in treating schizophrenia, bipolar disorder, and other psychiatric conditions.
Mechanism of Action
R 64 766 hydrochloride exerts its effects by blocking serotonin 5-HT2 receptors and dopamine D2 receptors in the brain. This dual antagonism leads to a decrease in dopaminergic and serotonergic pathway activity, which helps alleviate symptoms of schizophrenia and mood disorders. The compound also inhibits P-glycoprotein, which can affect drug transport and metabolism .
Comparison with Similar Compounds
R 64 766 hydrochloride is unique in its dual antagonism of serotonin 5-HT2 and dopamine D2 receptors. Similar compounds include:
Haloperidol: A potent dopamine D2 receptor antagonist with less pronounced serotonin 5-HT2 receptor antagonism.
Olanzapine: Another antipsychotic with a broader receptor profile, including serotonin, dopamine, and histamine receptors.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia, it has a complex receptor profile affecting multiple neurotransmitter systems.
R 64 766 hydrochloride stands out due to its balanced antagonism of serotonin and dopamine receptors, which contributes to its effectiveness and lower risk of extrapyramidal side effects compared to other antipsychotics .
Properties
CAS No. |
666179-74-4 |
---|---|
Molecular Formula |
C23H28ClFN4O2 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C23H27FN4O2.ClH/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H |
InChI Key |
OCBZQKQWVUTYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl |
Origin of Product |
United States |
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